N1-(4-fluorobenzyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a fluorobenzyl group and a tetrahydrobenzofuran moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.
Coupling with Tetrahydrobenzofuran: The next step involves coupling the fluorobenzyl intermediate with the tetrahydrobenzofuran moiety under specific reaction conditions, often using a catalyst to facilitate the reaction.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction, typically using oxalyl chloride and a base to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrobenzofuran moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The oxalamide linkage can be reduced under specific conditions to yield amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group and tetrahydrobenzofuran moiety contribute to its binding affinity and specificity. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pivalamide
- 1-(4-Fluorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea
- N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide
Uniqueness
N1-(4-fluorobenzyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its fluorobenzyl group enhances its stability and reactivity, while the tetrahydrobenzofuran moiety contributes to its binding affinity and specificity in biological systems.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c19-13-5-3-12(4-6-13)10-20-16(22)17(23)21-11-18(24)8-1-2-15-14(18)7-9-25-15/h3-7,9,24H,1-2,8,10-11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICXUVURAPJYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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